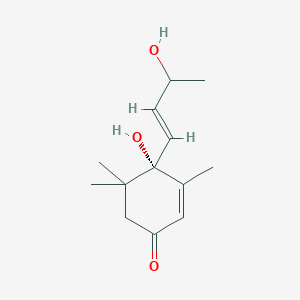

(6S)-vomifoliol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6S)-vomifoliol is a vomifoliol. It has a role as a metabolite.

Aplicaciones Científicas De Investigación

Antidiabetic Properties

Research has identified (6S)-vomifoliol as a potential agent for managing Type 2 diabetes. A derivative of vomifoliol, specifically vomifoliol 9-O-α-arabinofuranosyl (1→6)-β-D-glucopyranoside, has shown significant anti-α-glucosidase activity with an IC50 value of 170.62 nM. This compound enhances glucose uptake in liver cells (HepG2) more effectively than insulin, suggesting its potential as an insulin-sensitizing agent .

Phytotoxicity

This compound exhibits phytotoxic properties, acting as a natural herbicide. It has been observed to inhibit the germination and growth of various plant species, making it useful in agricultural applications for controlling unwanted vegetation .

Flavoring Agent

This compound contributes to the flavor profile of certain fruits, notably grapes. Its presence can serve as a biomarker for grape consumption, indicating its utility in food science and quality assessment .

Case Studies

Agricultural Applications

The use of this compound as a natural herbicide is particularly promising. Its phytotoxic effects have been documented in several studies where it inhibited seed germination and growth in target weeds without affecting crop yield significantly. This selective action could lead to sustainable agricultural practices by reducing reliance on synthetic herbicides.

Food Industry Applications

In the food industry, this compound's role as a flavoring agent is noteworthy. Its fruity taste makes it desirable for enhancing the sensory qualities of various food products. Additionally, its identification as a biomarker for grape consumption can aid in food authenticity testing and quality control.

Análisis De Reacciones Químicas

Asymmetric Transfer Hydrogenation

(6S)-Vomifoliol stereoisomers are synthesized via asymmetric transfer hydrogenation of α,β-acetylenic ketones using Ru<sup>II</sup> catalysts (e.g., 14a or 14b ) and 2-propanol as a hydrogen donor . This method achieves high enantioselectivity, critical for producing (6S)-configured intermediates.

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Hydrogenation of α,β-acetylenic ketone | Ru<sup>II</sup> catalyst, 2-propanol | 85–98% |

Epoxidation and Desilylation

Epoxidation of allylic alcohol intermediates with meta-chloroperbenzoic acid (MCPBA) generates anti- and syn-epoxides, which are separated via column chromatography. Subsequent desilylation with HF·Py yields diastereomeric alcohols .

Oxidation and Cyclization

Dess–Martin periodinane oxidizes secondary alcohols to ketones, followed by acid-catalyzed cyclization to form the cyclohexenone core. Deacetylation under basic conditions finalizes the vomifoliol structure .

HPLC Separation

All four stereoisomers of vomifoliol [(6S,9R), (6R,9R), (6S,9S), (6R,9S)] are resolved using a chiral CHIRALPAK AD-H column (0.46 × 25 cm) with hexane/EtOH (9:1) at 0.5 mL/min .

NMR and CD Analysis

-

<sup>1</sup>H-NMR : Key signals include geminal methyl groups (δ 1.02, 1.08), 9-Me (δ 1.29), and conjugated carbonyl (δ 195.5) .

-

CD : (6S)-isomers exhibit negative Cotton effects at 241 nm, while (6R)-isomers show positive effects .

Glycosylation to Form Roseoside Derivatives

This compound undergoes glycosylation via the Koenigs-Knorr reaction with acetobromo-α-D-glucose and Ag<sub>2</sub>CO<sub>3</sub> to produce β-D-glucopyranosides (roseosides) .

| Derivative | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| (6S,9R)-Roseoside | Ag<sub>2</sub>CO<sub>3</sub>, DCM, RT | 76% | |

| (6R,9R)-Roseoside | Ag<sub>2</sub>CO<sub>3</sub>, DCM, RT | 82% |

Biochemical Interactions

Though not traditional chemical reactions, this compound exhibits enzyme inhibition:

Stability and Degradation

This compound is stable under acidic and neutral conditions but undergoes dehydration to dehydrovomifoliol under basic or oxidative environments .

Propiedades

Fórmula molecular |

C13H20O3 |

|---|---|

Peso molecular |

224.3 g/mol |

Nombre IUPAC |

(4S)-4-hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10?,13-/m1/s1 |

Clave InChI |

KPQMCAKZRXOZLB-ZKQKWALRSA-N |

SMILES |

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C |

SMILES isomérico |

CC1=CC(=O)CC([C@]1(/C=C/C(C)O)O)(C)C |

SMILES canónico |

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.